beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)-
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Overview
Description
beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)-: These compounds consist of an amine with a beta-N-glycosidic bond to a carbohydrate, forming a cyclic hemiaminal ether bond (alpha-amino ether)
Preparation Methods
The synthesis of beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)- involves several steps. One common method is the condensation of a suitable pyrimidine derivative with a ribofuranosylamine precursor. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of catalysts or reagents to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying glycosylation processes and enzyme activities.
Mechanism of Action
The mechanism of action of beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes involved in glycosylation or other metabolic processes. The compound’s structure allows it to bind to active sites of these enzymes, thereby blocking their activity and affecting the overall metabolic pathway .
Comparison with Similar Compounds
Similar compounds to beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)- include other glycosylamines and pyrimidine derivatives. For example, 7-(5-deoxy-beta-D-ribofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a related compound with similar structural features . beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)- is unique due to its specific methoxy substitution, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[(4-methoxypyrimido[5,4-d]pyrimidin-8-yl)amino]oxolane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-21-11-7-6(13-4-16-11)10(15-3-14-7)17-12-9(20)8(19)5(2-18)22-12/h3-5,8-9,12,18-20H,2H2,1H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKFEQPZRZBOJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1N=CN=C2NC3C(C(C(O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922695 |
Source
|
Record name | N-(8-Methoxypyrimido[5,4-d]pyrimidin-4-yl)pentofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118515-48-3 |
Source
|
Record name | NSC620635 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=620635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(8-Methoxypyrimido[5,4-d]pyrimidin-4-yl)pentofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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